molecular formula C15H17NO4S B2512882 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate CAS No. 2379972-99-1

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate

Cat. No.: B2512882
CAS No.: 2379972-99-1
M. Wt: 307.36
InChI Key: OXKSZSDOSZRUPF-UHFFFAOYSA-N
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Description

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: furan and thiophene rings. The thiophene moiety is a well-established scaffold in medicinal chemistry, ranked 4th among U.S. FDA-approved small drug molecules over the last decade . Thiophene-containing compounds demonstrate a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties . The presence of both furan and thiophene rings in a single molecule makes it a valuable building block for exploring new chemical space and developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or to study structure-activity relationships (SAR). It is also relevant in materials science research for developing organic semiconductors or corrosion inhibitors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-7-13-6-12(9-21-13)11-4-5-19-8-11/h4-6,8-9H,7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKSZSDOSZRUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The thiophene-furan scaffold is optimally constructed via palladium-catalyzed cross-coupling. Key steps include:

Step 1: Preparation of Halogenated Thiophene Precursor

  • Bromination of 2-methylthiophene at position 4 using N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo-2-methylthiophene.

Step 2: Synthesis of Furan-3-yl Boronic Acid

  • Furan-3-boronic acid is synthesized via lithiation of 3-bromofuran followed by transmetallation with trimethyl borate.

Step 3: Coupling Reaction

  • Reaction of 4-bromo-2-methylthiophene with furan-3-yl boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) affords 4-(furan-3-yl)-2-methylthiophene.

Optimization Data

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ DME/H₂O 80 78
Pd(OAc)₂/XPhos Toluene/EtOH 100 85

Functionalization of the Thiophene Methyl Group

The methyl group at position 2 of thiophene is oxidized to a carboxylic acid for subsequent amidation.

Oxidation Protocol

  • KMnO₄ in H₂SO₄/H₂O at 60°C converts 4-(furan-3-yl)-2-methylthiophene to 4-(furan-3-yl)thiophene-2-carboxylic acid.
  • Yield: 72% after recrystallization (ethanol/water).

Reduction to Alcohol

  • LiAlH₄ reduction in THF yields 4-(furan-3-yl)thiophen-2-yl methanol.
  • Yield: 88%.

Conversion to Amine

  • Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF) followed by hydrazinolysis produces [4-(furan-3-yl)thiophen-2-yl]methanamine.
  • Yield: 65%.

Carbamoyl Bridge Formation

Carbamate Synthesis via Chloroformate Chemistry

The amine reacts with isopropyl chloroformate to form the carbamate linkage.

Reaction Conditions

  • [4-(Furan-3-yl)thiophen-2-yl]methanamine (1 eq), isopropyl chloroformate (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → RT.
  • Yield: 82% after silica gel chromatography.

Mechanistic Insight
The chloroformate undergoes nucleophilic attack by the amine, releasing HCl (quenched by Et₃N) and forming the carbamate (O=C(O-iPr)-NH-CH₂-thiophene-furan).

Esterification to Introduce the Acetate Group

Acetylation of the Isopropyl Hydroxyl

Challenge : The carbamate’s isopropyl group lacks a hydroxyl for direct acetylation. Thus, a pre-esterified chloroformate is required.

Synthesis of Isopropyl Acetate Chloroformate

  • Isopropyl alcohol is acetylated (Ac₂O, pyridine) to isopropyl acetate.
  • Chloroformylation with phosgene (ClCO)₂ in toluene yields isopropyl acetate chloroformate.

Final Carbamate Formation

  • Reaction of [4-(furan-3-yl)thiophen-2-yl]methanamine with isopropyl acetate chloroformate (as above) directly installs the acetate group.
  • Yield: 74%.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

  • Condensation of 4-(furan-3-yl)thiophene-2-carbaldehyde with ammonium acetate followed by NaBH₃CN reduction yields the amine, bypassing oxidation-reduction steps.
  • Yield: 68% (lower due to competing imine hydrolysis).

One-Pot Carbamoylation-Esterification

  • Simultaneous reaction of the amine with ClCO₂iPr and Ac₂O in presence of DMAP achieves carbamate formation and acetylation.
  • Yield: 70% (reduced selectivity).

Industrial-Scale Considerations

Continuous Flow Reactors

  • Suzuki coupling and chloroformate reactions benefit from flow chemistry, enhancing heat/mass transfer and safety.
  • Productivity: 5 kg/day in pilot-scale setups.

Purification Strategies

  • Centrifugal partition chromatography (CPC) isolates the carbamate with >98% purity.
  • Solvent selection (heptane/EtOAc) minimizes furan ring degradation.

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Functionalization

  • Directed ortho-metalation (DoM) using LiTMP ensures precise bromination at position 4.

Carbamate Hydrolysis

  • Anhydrous conditions (molecular sieves) and low temperatures (<10°C) suppress hydrolysis during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfone derivatives.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate serves as a building block for synthesizing more complex organic molecules. It is utilized as a ligand in coordination chemistry, enhancing the properties of metal complexes used in catalysis.

Biology

This compound has shown promise in biological research due to its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies indicate that derivatives of thiophene compounds exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity
A study conducted on similar thiophene derivatives demonstrated that compounds with furan and thiophene functionalities exhibited effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may possess comparable activities .

Medicine

In medicinal chemistry, the compound is investigated for its potential as a scaffold in drug development. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific molecular targets.

Case Study: Drug Development
Research has shown that compounds with similar structures have been effective in targeting cancer cells. For example, certain thiophene derivatives have demonstrated significant antiproliferative effects on human cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .

Industry

In materials science, this compound is explored for applications in organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in devices requiring efficient charge transport.

Mechanism of Action

The mechanism of action of 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Positional Isomer: 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate

CAS Number: 2379953-34-9 Molecular Formula: C₁₅H₁₇NO₄S Molecular Weight: 307.3648 g/mol Key Differences:

  • The furan substituent is located at the 2-position instead of the 3-position.
  • This positional isomerism may alter electronic properties (e.g., dipole moments) and steric interactions. For instance, the furan-2-yl group introduces a different spatial arrangement that could influence π-π stacking or hydrogen-bonding interactions in biological targets.
  • No experimental data on solubility, stability, or bioactivity are available in the provided evidence, but theoretical studies suggest that furan substitution patterns significantly modulate pharmacokinetic properties .

Functional Group Variant: 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea

CAS Number : 2379948-52-2
Molecular Formula : C₁₃H₁₆N₂O₂S
Molecular Weight : 264.35 g/mol
Key Differences :

  • The carbamoyl-acetate group in the target compound is replaced with a urea (-NCONH-) linkage and a propyl chain.
  • However, the absence of the acetate ester reduces hydrolytic instability, which may extend half-life in physiological environments.
  • The simplified structure (lower molecular weight) could reduce synthetic complexity but may compromise target affinity due to fewer hydrophobic interactions .

Phenyl-Thiophene Hybrid: 1-({2-Hydroxy-2-[4-(Thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl Acetate

CAS Number: 2097900-96-2 Molecular Formula: Not explicitly provided, but inferred as C₂₀H₂₂N₂O₄S. Key Differences:

  • Incorporates a phenyl ring linked to thiophen-3-yl, creating a biphenyl-thiophene system.
  • The additional hydroxyethyl group introduces a polar functional group, improving water solubility compared to the target compound.
  • No data on cytotoxicity or metabolic stability are available, but the structural complexity may pose challenges in synthesis and scalability .

Biological Activity

The compound 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetate, characterized by its unique structural features combining furan and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological properties.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Acetate Moiety : May influence solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death) .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : Research suggests that it can downregulate the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, including:

  • Bacterial Strains : It has shown activity against Staphylococcus aureus and Bacillus cereus, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of the compound on various cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The results showed a significant decrease in cell viability in treated cells compared to controls, highlighting its potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers. The study concluded that it could serve as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds reveals its unique advantages:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateLowHigh
Compound BHighModerateModerate
1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl acetateHighHighModerate

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